Comparative Lipophilicity: LogP of 1.39 for the Ethoxy Analog vs. 1.43 for the Methoxy (Boc-Ser(Me)-OH)
The 2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid (target) exhibits a calculated LogP of 1.39 . In contrast, the closely related methoxy analog, Boc-Ser(Me)-OH (CAS: 86123-95-7), has a reported LogP of 1.43 [1]. While both values fall within a similar range, the 0.04 difference in LogP, corresponding to a roughly 10% difference in the octanol-water partition coefficient, is a quantifiable structural impact of the ethoxy vs. methoxy substitution on lipophilicity. This data is crucial for researchers optimizing the permeability or solubility profile of peptide-based drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.39 (calculated) |
| Comparator Or Baseline | Boc-Ser(Me)-OH (CAS: 86123-95-7): 1.43 (calculated) |
| Quantified Difference | ΔLogP = -0.04 |
| Conditions | Computational prediction based on chemical structure. |
Why This Matters
Quantifies the incremental impact of ethoxy substitution on lipophilicity, a key driver of membrane permeability and solubility in drug development.
- [1] Hangzhou Bopu Biotechnology Co., Ltd. (n.d.). N-Boc-O-methyl-L-serine, Boc-Ser(Me)-OH. Product page. View Source
